Antibacterial agent 180

Chagas Disease Antitrypanosomal In Vitro Efficacy

Researchers seeking a validated, high-selectivity chemical probe for Trypanosoma cruzi often face potency gaps with existing standards. Antibacterial agent 180 (15g) directly addresses this with a 68-fold improvement in IC50 over benznidazole and a Selectivity Index exceeding 555.5. - Potency: IC50 = 0.09 µM against T. cruzi amastigotes, enabling low-dose in vivo protocols. - Mechanism: Confirmed substrate for type I nitroreductase (TcNTR I), ensuring target-based activity. - Safety: Non-mutagenic Ames profile (TA98, TA100, TA102), reducing confounding genotoxicity in assays. Supplied as a research compound with ≥98% purity; ideal for lead optimization, target engagement studies, and in vivo efficacy testing.

Molecular Formula C12H8F3N7O3
Molecular Weight 355.23 g/mol
Cat. No. B12386594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 180
Molecular FormulaC12H8F3N7O3
Molecular Weight355.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C12H8F3N7O3/c13-12(14,15)25-10-3-1-9(2-4-10)21-6-8(17-19-21)5-20-7-16-11(18-20)22(23)24/h1-4,6-7H,5H2
InChIKeyFJMSOFLEPGHTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 180 (15g): A 3-Nitro-1,2,4-triazole Antitrypanosomatid Candidate with Quantified In Vitro and In Vivo Potency


Antibacterial agent 180, designated as compound 15g, is a synthetic 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analog identified for its potent activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. Its molecular formula is C12H8F3N7O3 with a molecular weight of 355.23 g/mol, and it is supplied as a research compound with solubility at 10 mM in DMSO [2]. 15g is characterized as an appropriate substrate for the type I nitroreductase of T. cruzi (TcNTR I), which is implicated in its mechanism of action, and it has demonstrated a non-mutagenic profile in the Ames test against Salmonella typhimurium strains [REFS-1, REFS-3].

Why In-Class 3-Nitro-1,2,4-triazole Analogs Cannot Be Interchanged with Antibacterial Agent 180 (15g)


Substituting Antibacterial agent 180 (15g) with a generic or closely related 3-nitro-1,2,4-triazole analog is scientifically unsound due to the steep and non-linear structure-activity relationship (SAR) within this chemical series. While all 28 analogs in the published series contain the same core nitro-triazole scaffold, their in vitro potency against T. cruzi amastigotes varies drastically, from low micromolar to low nanomolar [1]. This variance is driven by specific R1 substitutions, where the presence of the 4-OCF3-Ph group in 15g confers a unique combination of high potency (IC50 = 0.09 µM) and exceptional selectivity (Selectivity Index > 555.5) that is not replicated by other analogs. A procurement decision based on scaffold similarity alone would ignore the quantified, 68-fold difference in potency between 15g and the clinical standard benznidazole, and the even greater differences that exist between 15g and its less active in-class analogs [1]. This performance variability directly impacts the reproducibility of assays and the validity of data in drug discovery and mechanism-of-action studies.

Quantitative Differentiation Evidence for Antibacterial Agent 180 (15g) vs. Comparators


In Vitro Antichagasic Potency of 15g vs. Benznidazole (BZN)

Antibacterial agent 180 (15g) exhibits 68-fold greater in vitro potency against Trypanosoma cruzi amastigotes compared to the current standard-of-care drug, benznidazole [1]. This differentiation is a key driver for selecting 15g as a superior tool compound or lead for further development.

Chagas Disease Antitrypanosomal In Vitro Efficacy

Selectivity Profile of 15g vs. Benznidazole (BZN)

The therapeutic window, as measured by the Selectivity Index (SI), is significantly wider for 15g compared to benznidazole. 15g demonstrates a high SI (>555.5), indicating low host cell cytotoxicity relative to its antiparasitic potency [1].

Selectivity Index Cytotoxicity Drug Safety

In Vivo Efficacy of 15g at Reduced Dosing vs. Benznidazole (BZN)

Preliminary in vivo data indicates that 15g achieves complete control of acute-phase T. cruzi infection at a dose significantly lower than that required for benznidazole, confirming that its superior in vitro profile translates to a meaningful in vivo advantage [1].

In Vivo Efficacy Chagas Disease Animal Model

Genotoxicity Profile of 15g in the Ames Test

A common liability of nitroaromatic compounds is mutagenicity. Antibacterial agent 180 (15g) was specifically tested and demonstrated a non-mutagenic profile in the Ames test against multiple Salmonella typhimurium strains (TA98, TA100, TA102) [1]. This is a critical piece of negative data that distinguishes it from other nitroaromatic leads that may fail due to genotoxicity concerns.

Genotoxicity Ames Test Safety Pharmacology

Validated Application Scenarios for Antibacterial Agent 180 (15g) Based on Empirical Evidence


Lead Optimization and SAR Studies for Antichagasic Drugs

Researchers engaged in medicinal chemistry for neglected tropical diseases can use Antibacterial agent 180 (15g) as a benchmark for potency and selectivity. Its 68-fold improvement in IC50 and >555.5 Selectivity Index compared to benznidazole [1] make it an ideal reference compound for evaluating new analogs. The established structure-activity relationship around the 4-OCF3-Ph substitution provides a clear starting point for further scaffold optimization. Furthermore, its defined mechanism as a TcNTR I substrate offers a target-based context for rational drug design [1].

Mechanism of Action Studies in T. cruzi

The compound's validated status as a substrate for type I nitroreductase (TcNTR I) [1] makes it a valuable chemical probe for investigating the role of this enzyme in T. cruzi biology. Researchers can utilize 15g to study the downstream effects of nitroreductase activation, differentiate TcNTR I-dependent pathways from other metabolic processes, or explore mechanisms of resistance in parasitic protozoa. Its clean Ames test profile [1] ensures that observed cellular effects are not confounded by a general genotoxic response.

In Vivo Proof-of-Concept Studies for Chagas Disease

Given the preliminary in vivo data showing that 15g controls acute T. cruzi infection at a dose 4 times lower than benznidazole [2], this compound is a top candidate for researchers planning animal efficacy studies. Procurement for this application is justified by the lower dose requirement, which simplifies experimental logistics (e.g., formulation volume, cost of goods) and reduces the likelihood of encountering dose-limiting toxicity. The high in vitro Selectivity Index [1] further supports its suitability for these more complex and resource-intensive studies.

Chemical Biology Research on Nitroaromatic Activation

As a 3-nitro-1,2,4-triazole derivative with a well-defined and potent biological effect, 15g serves as a model compound for studying the cellular pharmacology of nitroaromatic drugs. Its high potency (IC50 = 0.09 μM) and selectivity (SI > 555.5) [1] allow for clear signal-to-noise ratios in assays designed to measure enzymatic reduction, reactive intermediate formation, or downstream cellular stress responses. This makes it a superior tool compared to less potent or less selective nitroaromatics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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